2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole
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Overview
Description
2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an allylthio group, a bromophenyl group, and a furan-2-ylmethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the furan-2-ylmethyl group: This can be done via a Friedel-Crafts alkylation reaction using furan-2-ylmethanol and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Addition of the allylthio group: This step involves the nucleophilic substitution of an allyl halide with a thiol group in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (NaH, KOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its derivatives are explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-bromophenyl)amino]-N-(furan-2-ylmethyl)propanamide
- **N-(4-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide
Uniqueness
2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of functional groups also allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-2-10-22-17-19-11-16(13-5-7-14(18)8-6-13)20(17)12-15-4-3-9-21-15/h2-9,11H,1,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSODDBEXPQICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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